5-(4-hydroxy-3-methoxyphenyl)-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid
Description
The compound 5-(4-hydroxy-3-methoxyphenyl)-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid (hereafter referred to as the "target compound") is a heterocyclic molecule featuring an imidazo[4,5-b]pyridine core substituted with methoxy- and hydroxy-phenyl groups and a carboxylic acid moiety. The presence of polar substituents (hydroxy, methoxy, and carboxylic acid) suggests enhanced solubility and hydrogen-bonding capacity, which may influence pharmacokinetic and pharmacodynamic profiles.
Properties
IUPAC Name |
5-(4-hydroxy-3-methoxyphenyl)-2-(4-methoxyphenyl)-1H-imidazo[4,5-b]pyridine-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O5/c1-28-13-6-3-11(4-7-13)19-23-18-14(21(26)27)10-15(22-20(18)24-19)12-5-8-16(25)17(9-12)29-2/h3-10,25H,1-2H3,(H,26,27)(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CECHCMVLTWHIII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(N2)C(=CC(=N3)C4=CC(=C(C=C4)O)OC)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(4-hydroxy-3-methoxyphenyl)-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid is a derivative of imidazo[4,5-b]pyridine, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- IUPAC Name: this compound
- Molecular Formula: C20H18N2O4
- Molecular Weight: 354.37 g/mol
- CAS Number: Not available in current databases
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Some key mechanisms include:
- Antioxidant Activity : The presence of hydroxyl and methoxy groups in the phenyl rings enhances the compound's ability to scavenge free radicals, contributing to its antioxidant properties.
- Anti-inflammatory Effects : Studies have indicated that imidazo[4,5-b]pyridine derivatives can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.
- Anticancer Potential : Preliminary research shows that this compound may induce apoptosis in cancer cells by activating specific signaling pathways, including the p53 pathway.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
- Antioxidant Activity : A study evaluated the antioxidant effects of various imidazo[4,5-b]pyridine derivatives, including our compound. Results showed a significant reduction in lipid peroxidation and increased levels of endogenous antioxidants such as glutathione (GSH) .
- Anti-inflammatory Effects : In vitro studies demonstrated that the compound effectively reduced the expression of pro-inflammatory cytokines (TNF-alpha and IL-6) in macrophage cell lines stimulated with lipopolysaccharides (LPS) . This suggests potential therapeutic applications for chronic inflammatory conditions.
- Anticancer Research : A recent investigation into the anticancer properties revealed that treatment with this compound led to a dose-dependent decrease in cell viability in MCF-7 breast cancer cells. The study indicated that apoptosis was mediated through mitochondrial pathways involving cytochrome c release and caspase activation .
- Antimicrobial Properties : The compound was tested against several strains of bacteria, showing notable activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be within a promising range for potential therapeutic applications .
Comparison with Similar Compounds
Substituent Positioning on the Aromatic Rings
The target compound’s 5-position bears a 4-hydroxy-3-methoxyphenyl group, whereas its close analogue, 5-(3-hydroxy-4-methoxyphenyl)-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid (CAS 1021113-33-6), features inverted substituents (3-hydroxy-4-methoxyphenyl) at the same position .
Another related compound, 5-(3-ethoxy-4-hydroxyphenyl)-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid (CAS 1020978-91-9), replaces the 3-methoxy group with an ethoxy group .
Core Heterocyclic Variations
- Pyrazolo-Pyridine Derivatives : Ethyl 5-(4-methoxyphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate () and 6-(4-iodophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid () exhibit pyrazolo-pyridine cores. The lack of an imidazole ring and the presence of ester groups in these compounds reduce hydrogen-bonding capacity compared to the target compound’s carboxylic acid .
- Thiazolo-Pyrimidines : Ethyl 5-(4-chlorophenyl)-2-[(Z)-(methoxy-carbonyl)methylene]-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate () introduces a sulfur atom, increasing electron-withdrawing effects and altering redox properties .
Functional Group Modifications
- Carboxylic Acid vs. Ester : The target compound’s carboxylic acid group (7-position) contrasts with ester derivatives like Ethyl 5-(4-Methoxyphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate (). The acid form improves water solubility but may limit blood-brain barrier penetration .
- Methoxy vs.
Physicochemical Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
